molecular formula C19H28N2 B5140039 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine

Cat. No.: B5140039
M. Wt: 284.4 g/mol
InChI Key: WQCQTBZXCZECIR-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with 4-(3-methylbenzyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Known for its stimulant properties.

    1-(3-Chlorophenyl)piperazine: Studied for its antidepressant and anxiolytic effects.

    1-(4-Methoxyphenyl)piperazine: Investigated for its potential antipsychotic activity.

Uniqueness

1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its cyclohexenyl and methylbenzyl groups could influence its binding affinity and selectivity for biological targets.

Properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(3-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2/c1-17-6-5-9-19(14-17)16-21-12-10-20(11-13-21)15-18-7-3-2-4-8-18/h2-3,5-6,9,14,18H,4,7-8,10-13,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCQTBZXCZECIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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